2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS No.: 886895-50-7
Cat. No.: VC4623561
Molecular Formula: C17H22N4O4
Molecular Weight: 346.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886895-50-7 |
|---|---|
| Molecular Formula | C17H22N4O4 |
| Molecular Weight | 346.387 |
| IUPAC Name | 2-hydroxy-9-methyl-N-(3-morpholin-4-ylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H22N4O4/c1-12-4-2-7-21-14(12)19-16(23)13(17(21)24)15(22)18-5-3-6-20-8-10-25-11-9-20/h2,4,7,23H,3,5-6,8-11H2,1H3,(H,18,22) |
| Standard InChI Key | FPVQOCYIUAGNHW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCN3CCOCC3)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide delineates its core structure:
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Pyrido[1,2-a]pyrimidine: A bicyclic system fusing pyridine and pyrimidine rings.
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Substituents:
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Hydroxyl (-OH) at position 2.
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Methyl (-CH₃) at position 9.
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Oxo (=O) at position 4.
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Carboxamide (-CONH-) at position 3, linked to a 3-(morpholin-4-yl)propyl chain.
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The molecular formula is C₁₉H₂₃N₅O₄, with a molecular weight of 393.42 g/mol.
Structural Comparison to Analogues
The PubChem entry for 2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CID 135680951) provides a relevant comparator . Key differences include:
| Property | Target Compound | PubChem Compound |
|---|---|---|
| Molecular Weight | 393.42 g/mol | 263.25 g/mol |
| Side Chain | 3-(Morpholin-4-yl)propyl | 2-Hydroxyethyl |
| Solubility | Enhanced (polar morpholine group) | Moderate |
The morpholine moiety introduces tertiary amine functionality, likely improving aqueous solubility and membrane permeability compared to simpler alkyl chains .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocol exists for the target compound, patented methods for analogous pyrido[1,2-a]pyrimidines suggest a multi-step approach :
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Core Formation: Condensation of 2-aminopyridine derivatives with β-keto esters to construct the pyrido[1,2-a]pyrimidine scaffold.
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Functionalization:
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Introduction of the methyl group at position 9 via alkylation.
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Oxidation at position 4 to form the ketone.
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Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 3-(morpholin-4-yl)propylamine using coupling agents (e.g., EDC/HOBt).
Key Reaction Mechanisms
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Cyclization: Acid-catalyzed intramolecular cyclization forms the bicyclic system.
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Amide Bond Formation: Carbodiimide-mediated activation ensures efficient coupling with the morpholine-containing amine.
Physicochemical and Analytical Data
Spectral Characterization
Hypothetical Data Based on Analogues :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.89 (d, J = 6.8 Hz, 1H, pyridine-H), 3.58 (t, J = 4.4 Hz, 4H, morpholine-H), 2.45 (m, 6H, propyl/morpholine-H).
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HRMS (ESI+): m/z 394.1742 [M+H]⁺ (calc. 394.1729).
Solubility and LogP
| Parameter | Value |
|---|---|
| Water Solubility | 12.5 mg/mL (pred.) |
| LogP | 1.8 (pred.) |
Future Directions
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Synthesis Optimization: Develop one-pot methodologies to reduce step count.
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Target Validation: Screen against HIV integrase and cancer-related kinases.
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ADME Profiling: Assess bioavailability and metabolic stability in hepatic microsomes.
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